Lipophilicity Gain Over Amino Isoquinoline Core
The addition of a benzyl group to the amino isoquinoline core in 4-Isoquinolin-4-yl-benzylamine results in a quantifiable increase in lipophilicity compared to the parent amine, amino isoquinolin. This property is critical for tuning membrane permeability and target engagement.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.36 |
| Comparator Or Baseline | Amino isoquinolin (4-aminoisoquinoline, CAS 23687-25-4), cLogP = 1.2 (estimated) |
| Quantified Difference | Approximately 2.16 log units higher |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
A higher cLogP value indicates significantly increased lipophilicity, a crucial parameter for lead optimization where balancing aqueous solubility with membrane permeability is required; this directly influences the selection of a starting scaffold for a medicinal chemistry campaign.
